molecular formula C16H21NO2 B11858430 Hexyl 1h-indol-3-ylacetate CAS No. 551-55-3

Hexyl 1h-indol-3-ylacetate

Cat. No.: B11858430
CAS No.: 551-55-3
M. Wt: 259.34 g/mol
InChI Key: KDMAWFBFPMXBLI-UHFFFAOYSA-N
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Description

Hexyl 1h-indol-3-ylacetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is particularly interesting due to its unique structure, which combines the indole moiety with a hexyl ester group, potentially imparting distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 1h-indol-3-ylacetate typically involves the esterification of 1h-indol-3-ylacetic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are easily recoverable and recyclable is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Hexyl 1h-indol-3-ylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the ester group yields the corresponding alcohol .

Scientific Research Applications

Hexyl 1h-indol-3-ylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexyl 1h-indol-3-ylacetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The ester group may also play a role in enhancing the compound’s bioavailability and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hexyl ester group, which may impart distinct physicochemical properties and biological activities compared to other indole derivatives. The longer alkyl chain can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

CAS No.

551-55-3

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

hexyl 2-(1H-indol-3-yl)acetate

InChI

InChI=1S/C16H21NO2/c1-2-3-4-7-10-19-16(18)11-13-12-17-15-9-6-5-8-14(13)15/h5-6,8-9,12,17H,2-4,7,10-11H2,1H3

InChI Key

KDMAWFBFPMXBLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

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